1-(3,4-dimethylphenyl)-8-ethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
CAS No.: 901247-64-1
Cat. No.: VC11889887
Molecular Formula: C27H25N3O2
Molecular Weight: 423.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 901247-64-1 |
|---|---|
| Molecular Formula | C27H25N3O2 |
| Molecular Weight | 423.5 g/mol |
| IUPAC Name | 1-(3,4-dimethylphenyl)-8-ethoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |
| Standard InChI | InChI=1S/C27H25N3O2/c1-5-32-22-12-13-25-23(15-22)27-24(16-28-25)26(19-7-10-21(31-4)11-8-19)29-30(27)20-9-6-17(2)18(3)14-20/h6-16H,5H2,1-4H3 |
| Standard InChI Key | YNIGJIYCDJFYQJ-UHFFFAOYSA-N |
| SMILES | CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)C)C5=CC=C(C=C5)OC |
| Canonical SMILES | CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)C)C5=CC=C(C=C5)OC |
Introduction
1-(3,4-dimethylphenyl)-8-ethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the class of pyrazoloquinoline derivatives. This compound is characterized by its unique chemical structure, which integrates multiple aromatic rings and functional groups that may confer interesting biological activities. The molecular formula of this compound is not explicitly provided in the available literature, but its molecular weight is approximately 423.52 g/mol.
Synthesis
The synthesis of 1-(3,4-dimethylphenyl)-8-ethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline involves several key steps, often utilizing reactions that form the pyrazoloquinoline framework. The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques such as thin-layer chromatography or high-performance liquid chromatography are often employed for monitoring the reaction progress and purifying the final product.
Potential Applications
1-(3,4-dimethylphenyl)-8-ethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline has potential applications in medicinal chemistry and drug development. The compound's unique structure may allow it to interact with biological targets such as enzymes or receptors, making it a candidate for further research in pharmacology.
Characterization Techniques
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound. These methods provide detailed information about the molecular structure and help in identifying any impurities or side products formed during synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume